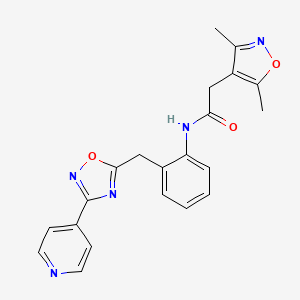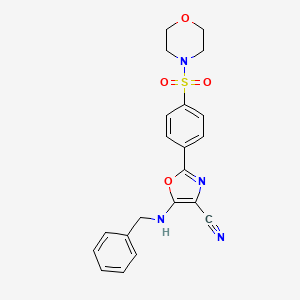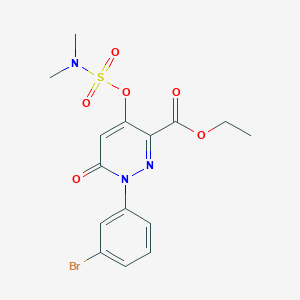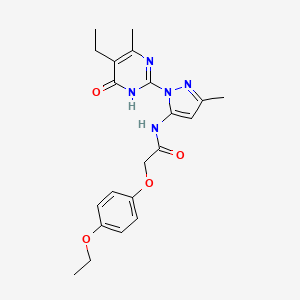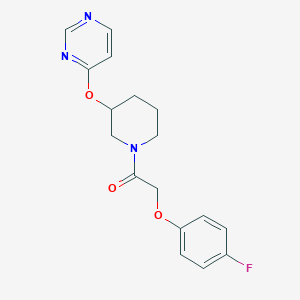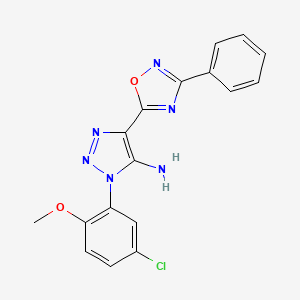
1-(5-chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H13ClN6O2 and its molecular weight is 368.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Novel derivatives of 1,2,4-triazole have been synthesized with a focus on their antimicrobial activities. These derivatives, through various synthesis routes, have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). The structure-activity relationship (SAR) studies of these compounds can provide valuable insights into designing more potent derivatives.
Photoinduced Molecular Rearrangements
- Research on 1,2,4-oxadiazoles, a core component of the target compound, has explored their photochemistry, revealing that irradiation in the presence of nitrogen nucleophiles can lead to the formation of 1,2,4-triazoles among other products. This finding is significant for developing photochemical methods to synthesize triazole derivatives, which have various pharmacological applications (Buscemi, Vivona, & Caronna, 1996).
Electrophilic Substitution and Fluorescence Properties
- The Gattermann reaction has been revisited for synthesizing nitrogen heterocyclic aromatic halides, including those related to the target compound, demonstrating not only the versatility of this approach in synthesizing halogenated derivatives but also uncovering the fluorescence properties of these compounds. This opens up potential applications in materials science, especially in the development of fluorescent probes and materials (Li et al., 2017).
Design and Synthesis for Antimicrobial Activities
- Azole derivatives, including those structurally related to the target compound, have been designed and synthesized, with some showing significant antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial strains (Başoğlu et al., 2013).
Anticancer Evaluation
- A series of derivatives incorporating the 1,2,4-oxadiazol moiety have been synthesized and tested against various human cancer cell lines, showing good to moderate activity. This indicates the potential of these derivatives in anticancer drug development, with the possibility of targeting specific cancers more effectively (Yakantham, Sreenivasulu, & Raju, 2019).
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-13-8-7-11(18)9-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-5-3-2-4-6-10/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFCJPFXLDZBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

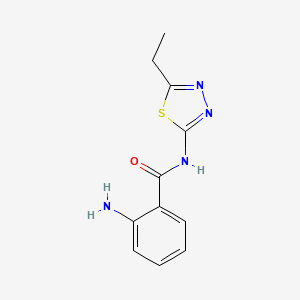
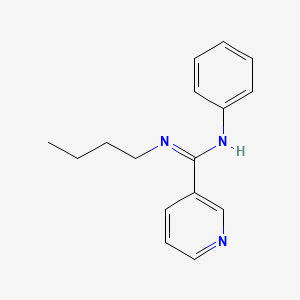



![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)
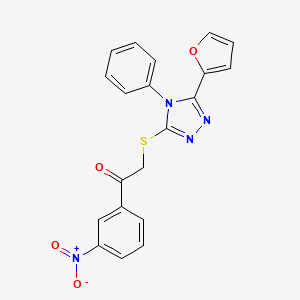
![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)
